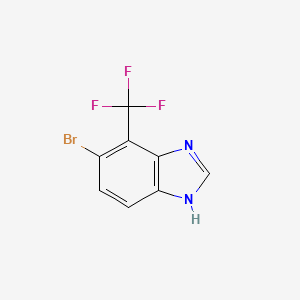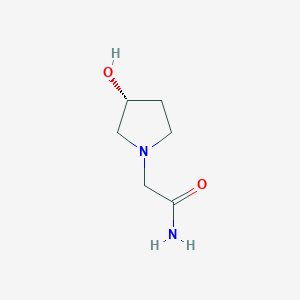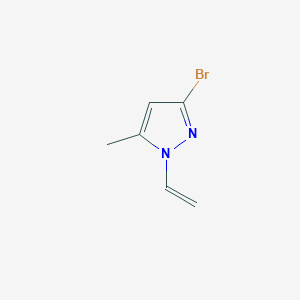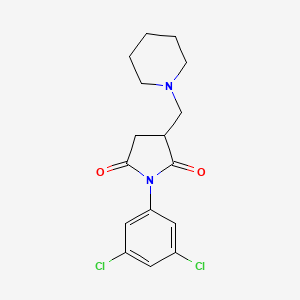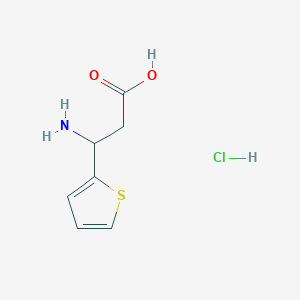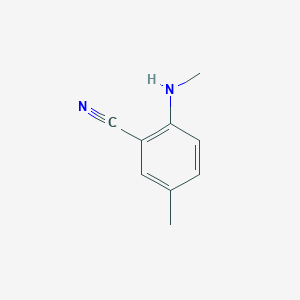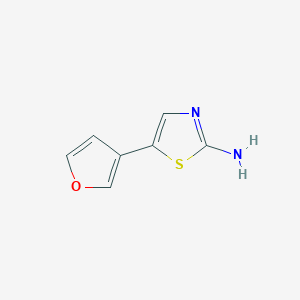![molecular formula C24H24NP B12870840 (S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)
(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring a binaphthyl backbone and a dimethylphosphino group, allows it to facilitate various chemical transformations with high enantioselectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-amino-1,1’-binaphthyl.
Phosphination: The amino group is converted to a phosphino group using dimethylphosphine chloride under inert conditions.
Dimethylation: The resulting intermediate is then subjected to dimethylation using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.
Coordination: It acts as a ligand, coordinating with transition metals to form stable complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as metal halides (e.g., palladium chloride) are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Metal Complexes: Formed through coordination with transition metals, often used in catalytic applications.
Applications De Recherche Scientifique
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Plays a role in the development of drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine exerts its effects involves:
Coordination with Metals: The phosphine group coordinates with transition metals, forming stable complexes.
Catalytic Activity: These metal complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Molecular Targets: The primary targets are the substrates involved in the catalytic reactions, which undergo transformation through the catalytic cycle.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine: The enantiomer of the compound, used in similar applications but with opposite chirality.
2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine: A similar compound with diphenylphosphino instead of dimethylphosphino, offering different steric and electronic properties.
Uniqueness
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and efficiency in catalysis. Its specific structure allows for precise control over the stereochemistry of the reactions it catalyzes, making it a valuable tool in asymmetric synthesis.
Propriétés
Formule moléculaire |
C24H24NP |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-(2-dimethylphosphanylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C24H24NP/c1-25(2)21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26(3)4/h5-16H,1-4H3 |
Clé InChI |
LPFRDJWVRRUBSG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)

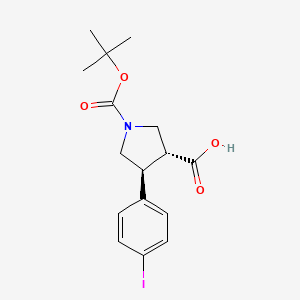
![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)
